

1H-Benzimidazole-2-carbothioamide: A Technical Guide to its Role in Medicinal Chemistry

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Compound of Interest

Compound Name: *1H-Benzimidazole-2-carbothioamide*

Cat. No.: *B1310817*

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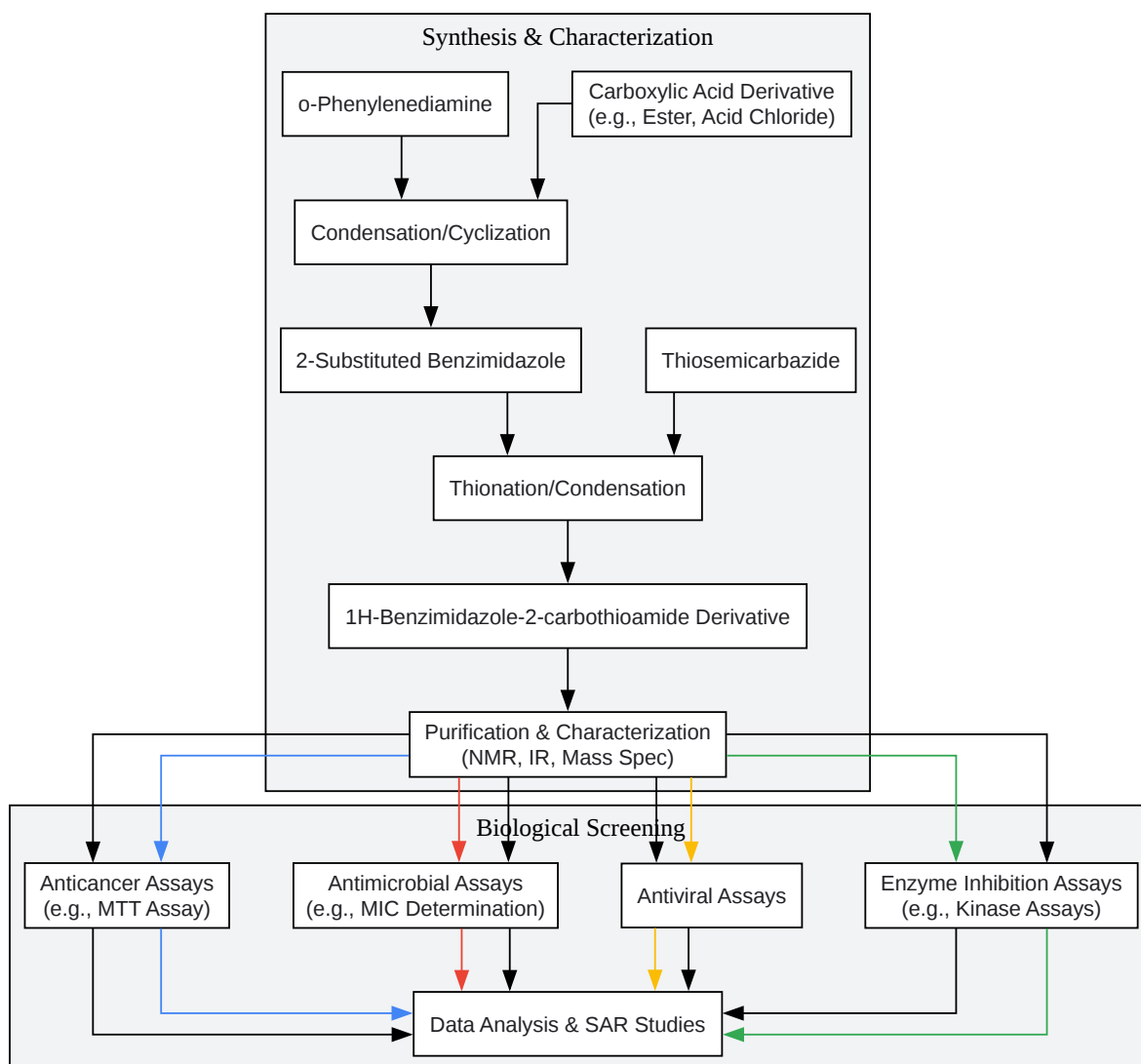
Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a privileged structure in drug design. Among the diverse array of benzimidazole derivatives, **1H-Benzimidazole-2-carbothioamide** and its analogues have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. The incorporation of the carbothioamide moiety at the 2-position of the benzimidazole ring often enhances the therapeutic potential, leading to significant interest in its anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and key experimental protocols related to **1H-Benzimidazole-2-carbothioamide** and its derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of 1H-Benzimidazole-2-carbothioamide Derivatives

The synthesis of the **1H-Benzimidazole-2-carbothioamide** core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves a multi-step synthesis commencing with the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative.

A generalized workflow for the synthesis and screening of these compounds is depicted below.



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